![molecular formula C17H14N6O B2554212 3-methyl-N-(4-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 899757-76-7](/img/structure/B2554212.png)
3-methyl-N-(4-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-methyl-N-(4-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a triazolopyrimidine derivative, a class of compounds known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, the general class of triazolopyrimidines is well-represented, indicating the relevance of this research to the compound .
Synthesis Analysis
The synthesis of triazolopyrimidine derivatives typically involves the formation of the triazolopyrimidine core followed by various functionalization reactions. For instance, paper describes a solution-phase parallel synthetic method that includes an aza-Wittig reaction followed by a reaction with various amines and alcohols. Similarly, paper discusses the synthesis of 5-substituted triazolopyrimidines using carbodiimides obtained from aza-Wittig reactions, which are then reacted with secondary amines or alcohols. Paper details the nitrosative cyclization of diamino-pyrimidinones, followed by regioselective alkylation to produce 3-alkyl-5-phenyl triazolopyrimidinones. These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives is characterized by the presence of a triazolopyrimidine core, which can be further substituted with various functional groups. Paper provides insight into the crystal structure of a related compound, which was confirmed by X-ray diffraction. This information is valuable for understanding the three-dimensional conformation and potential intermolecular interactions of such compounds.
Chemical Reactions Analysis
Triazolopyrimidines can undergo various chemical reactions, including alkylation, as mentioned in paper . Paper describes the reactivity of a triazolopyrimidine derivative with different nucleophiles, leading to the formation of various heterocyclic compounds. These reactions are indicative of the versatility of triazolopyrimidines in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidines are influenced by their molecular structure. For example, the crystal structure analysis in paper suggests that the compound's solid-state properties are affected by its specific conformation and substituents. The solubility, melting point, and stability of these compounds can vary significantly depending on their substitution pattern.
Biological Activity
Several papers report on the biological activities of triazolopyrimidine derivatives. Paper mentions moderate antiviral and antitumor activities for some synthesized compounds. Paper investigates the antimicrobial and antifungal activities of triazolopyrimidinols. Paper describes the synthesis of triorganotin(IV) derivatives of a triazolopyrimidine and their antimicrobial activity against Gram-positive bacteria. These findings suggest that the compound may also possess biological activities worth exploring.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
3-methyl-N-(4-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine belongs to a class of compounds that have been the subject of various synthetic and chemical property studies. The compound's structure allows for the exploration of diverse synthetic routes and the investigation of its chemical behavior under various conditions. For instance, research has shown the efficiency of tandem aza-Wittig and annulation reactions in synthesizing pyrazolo[3,4-d][1,2,4] triazolo[1,5-a]pyrimidine derivatives, highlighting a methodology that could potentially be applied to the synthesis of 3-methyl-N-(4-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine derivatives (Luo et al., 2020). Additionally, solution-phase parallel synthesis has been employed for rapid preparation of 5-substituted 3,6-dihydro-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-ones, a process that could be relevant for generating libraries of compounds structurally related to 3-methyl-N-(4-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine for further research (Sun, Chen, & Yang, 2011).
Biological Activities
The triazolo[4,5-d]pyrimidin-7-amine scaffold has been explored for its biological activities, particularly in the context of antimicrobial and antitumor applications. Compounds bearing this core structure have demonstrated varying degrees of bioactivity, which suggests potential research avenues for 3-methyl-N-(4-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine in these areas. For example, the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, including triazolopyrimidinones, have been reported, indicating the potential for this class of compounds in antimicrobial therapy (Bektaş et al., 2007). Additionally, the exploration of enaminones as building blocks for the synthesis of substituted pyrazoles with antitumor and antimicrobial activities suggests the versatility of this chemical framework in contributing to the development of new therapeutic agents (Riyadh, 2011).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-methyl-N-(4-phenoxyphenyl)triazolo[4,5-d]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O/c1-23-17-15(21-22-23)16(18-11-19-17)20-12-7-9-14(10-8-12)24-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAWTBTXOKQXCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2N=N1)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(4-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

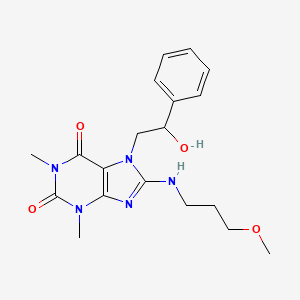
![N-[amino(imino)methyl]-4-methylpiperazine-1-carboximidamide](/img/structure/B2554131.png)

![Methyl 2-(thiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2554134.png)
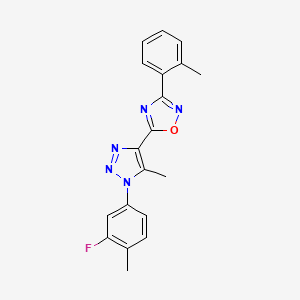
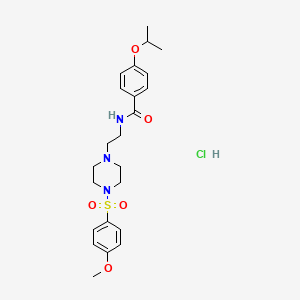
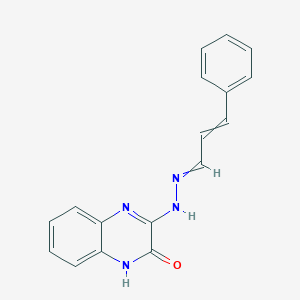
![7-(2-Chlorophenyl)-2-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2554143.png)
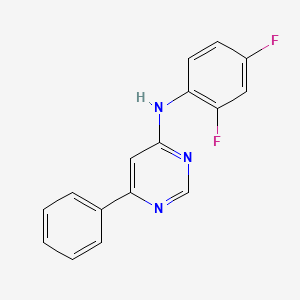
![8-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2554145.png)
![4-[(4-tert-butylphenyl)sulfonyl]-1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2554147.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-3-(phenylthio)propanamide](/img/structure/B2554149.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2554150.png)
![8-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B2554151.png)